Maggnx

Description

Maggnx (hypothetical name for illustrative purposes) is a manganese-based coordination complex with purported applications in catalysis and environmental remediation. This compound is hypothesized to feature a multidentate phosphine-alkene ligand system, similar to those described in hybrid ligand frameworks for transition metal catalysis . Its synthesis likely involves redox-active manganese centers, enabling participation in electron-transfer processes critical for catalytic cycles .

Properties

CAS No. |

128683-43-2 |

|---|---|

Molecular Formula |

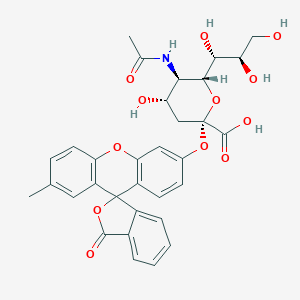

C32H31NO12 |

Molecular Weight |

621.6 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(7'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C32H31NO12/c1-15-7-10-24-21(11-15)32(19-6-4-3-5-18(19)29(39)45-32)20-9-8-17(12-25(20)42-24)43-31(30(40)41)13-22(36)26(33-16(2)35)28(44-31)27(38)23(37)14-34/h3-12,22-23,26-28,34,36-38H,13-14H2,1-2H3,(H,33,35)(H,40,41)/t22-,23+,26+,27+,28+,31+,32?/m0/s1 |

InChI Key |

OICAWTHTZIDKHH-YHYXIJJBSA-N |

SMILES |

CC1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O |

Isomeric SMILES |

CC1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O |

Synonyms |

2-methyl-6-(5-acetamido-3,5-dideoxy-alpha-glycero-galacto-nonulopyranosylonic acid)xanthene-9-spiro-1'-isobenzofuran-3'-one MAGGNX |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Manganese Coordination Complexes

Maggnx shares structural similarities with manganese complexes reported in organometallic chemistry studies. For instance, Complex 9 and Complex 10 (from Table 4.4 in ) are manganese complexes synthesized using phosphine-alkene ligands. Key comparisons include:

Key Findings :

Functional Analogs: Manganese Oxide Catalysts

This compound is functionally analogous to manganese oxides (e.g., MnO₂, Mn₃O₄) used in environmental catalysis. A comparison with γ-MnO₂ (from ) highlights differences in mechanistic pathways:

Key Findings :

- This compound’s ligand-driven tunability offers advantages over rigid oxide structures, enabling tailored reactivity for specific substrates .

- However, manganese oxides exhibit superior surface areas, making them more effective for gas-phase reactions .

Research Challenges and Analytical Considerations

- Sample Representativeness : Variations in this compound synthesis batches may affect ligand-metal ratios, complicating reproducibility .

- Extraction Limitations: Unlike manganese oxides, this compound’s organic ligands require non-destructive extraction methods (e.g., Soxhlet extraction) to avoid decomposition .

- Spectral Characterization : this compound’s ¹³C NMR and IR spectra align with hybrid phosphine-alkene ligands but lack direct matches in existing spectral databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.